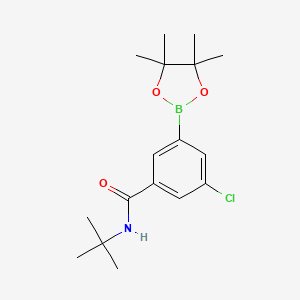![molecular formula C13H19NO B1485502 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2150203-10-2](/img/structure/B1485502.png)
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (DMPCB) is a cyclic organic compound that has been used for a variety of scientific research applications. It is a cyclic ether that is a derivative of cyclobutanol and is composed of a cyclobutane ring with two methyl groups and an aminomethyl group attached. DMPCB has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail. In
Scientific Research Applications
Synthesis and Metabolism
- Synthesis of Sibutramine and Its Metabolites : A study by Jeffery et al. (1996) details synthetic routes to sibutramine, a novel cyclobutylalkylamine, and its metabolites. This includes compounds related to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol, showing their relevance in metabolic pathways and drug synthesis.
Crystal and Molecular Structure Analysis
- Planarity of Cyclobutane Ring in Crystal Structures : Research by Shabir et al. (2020) focuses on the synthesis and crystal structure analysis of compounds with a cyclobutane ring, similar to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol. This study provides insights into the molecular and crystal structures of cyclobutane-containing compounds.
Peptide Synthesis and Structural Studies
- Incorporation into Beta-Peptides : Izquierdo et al. (2005) conducted a study on derivatives of aminocyclobutane carboxylic acids for incorporation into highly rigid beta-peptides. This research demonstrates the potential of cyclobutane derivatives in peptide synthesis, which is relevant to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
Synthesis of Novel Compounds
- Synthesis of Novel Cyclobutyl Analogs : A study by Boumchita et al. (1990) on the synthesis of new cyclobutyl analogs of adenosine and guanosine, highlights the methods to synthesize compounds structurally similar to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
Applications in Organic Chemistry
- Functionalized Cyclobutanes via Heck Cyclization : Innitzer et al. (2007) explored functionalized cyclobutanes through Heck cyclization, indicating the significance of cyclobutane derivatives in organic synthesis and highlighting processes that could be applicable to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
properties
IUPAC Name |
1-[(2,4-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-12(11(2)8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZMTLZZHGLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)


![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)